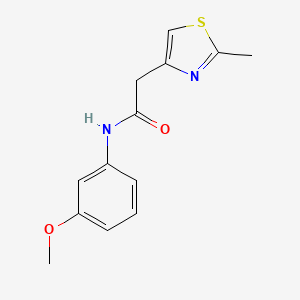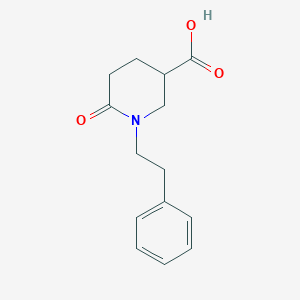![molecular formula C21H28N6O B5264516 N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives. MP-10 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research.
作用机制
The exact mechanism of action of N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and anxiolytic effects. In addition, this compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the release of dopamine and glutamate in the brain, which may contribute to its antipsychotic and anxiolytic effects. This compound has also been found to increase the levels of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may promote neuroprotection and neuroplasticity.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide in laboratory experiments is its well-defined pharmacological profile, which allows for precise dosing and control over experimental conditions. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety. Another area of interest is its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
合成方法
The synthesis of N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide involves a series of chemical reactions, starting with the condensation of 3-methylbenzoyl chloride and piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-chloropyridazine to form this compound. The overall yield of this process is approximately 50%.
科学研究应用
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. In addition, this compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety. This compound has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(3-methylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-6-5-7-18(16-17)22-21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-3-2-4-11-25/h5-9,16H,2-4,10-15H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZOJCLABTBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5264441.png)
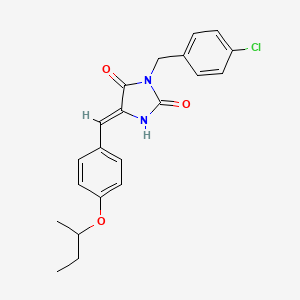
![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)
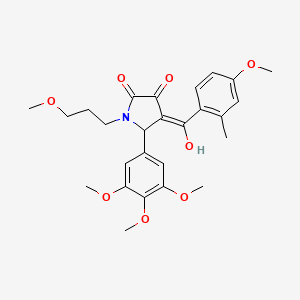
![3-isopropyl-6-(1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5264483.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
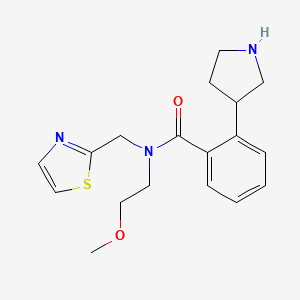
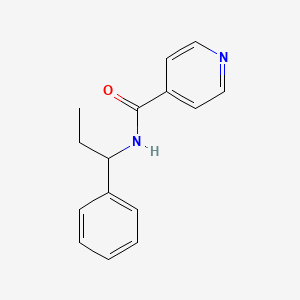
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
